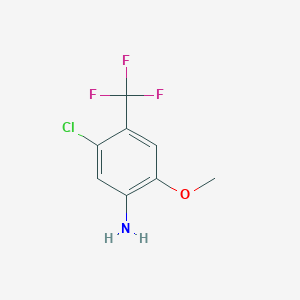

5-Chloro-2-methoxy-4-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxy-4-(trifluoromethyl)aniline is a chemical compound with the CAS Number: 1805228-73-2 . It has a molecular weight of 225.6 and is solid in its physical form . The IUPAC name for this compound is 5-chloro-2-methoxy-4-(trifluoromethyl)aniline .

Molecular Structure Analysis

The InChI code for 5-Chloro-2-methoxy-4-(trifluoromethyl)aniline is 1S/C8H7ClF3NO/c1-14-7-2-4(8(10,11)12)5(9)3-6(7)13/h2-3H,13H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

5-Chloro-2-methoxy-4-(trifluoromethyl)aniline is a solid compound . Its molecular weight is 225.6 . The InChI code provides information about its molecular structure .Scientific Research Applications

Genotoxic Activities of Aniline Derivatives

Research on aniline and its metabolites, such as 5-Chloro-2-methoxy-4-(trifluoromethyl)aniline, has been focused on understanding their genotoxic potential. Aniline derivatives are studied for their carcinogenic activity, especially in inducing tumors in specific organs like the spleen in rats, through mechanisms involving oxidative stress and chronic damage. The genotoxicity database for aniline and its metabolites indicates a potential for inducing chromosomal damage, particularly at high dose levels, which are close to lethality due to hematotoxic effects (Bomhard & Herbold, 2005).

Synthetic Applications

Synthetic applications of aniline derivatives involve the creation of novel compounds with potential pharmaceutical applications. For instance, the reaction of chloral with substituted anilines has led to the formation of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlighting a route for synthesizing compounds with potential utility in medicinal chemistry (Issac & Tierney, 1996).

Pharmacological Review and Clinical Use

Aniline derivatives are extensively reviewed for their pharmacological properties and clinical use, particularly in the context of over-the-counter headache remedies like paracetamol (acetaminophen). These compounds, including paracetamol, are crucial for their analgesic properties, serving as a testament to the importance of aniline derivatives in pharmaceutical applications (Kingsley Ogemdi, 2019).

Environmental and Biotechnological Applications

The biotechnological potential of microorganisms in converting methane into valuable products, including the use of methanotrophs, can be paralleled with the interest in aniline derivatives for environmental applications. These studies demonstrate the potential for using chemical compounds and microorganisms to generate value from methane, suggesting a broader scope of research where compounds like 5-Chloro-2-methoxy-4-(trifluoromethyl)aniline could be explored for environmental biotechnology (Strong, Xie, & Clarke, 2015).

properties

IUPAC Name |

5-chloro-2-methoxy-4-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c1-14-7-2-4(8(10,11)12)5(9)3-6(7)13/h2-3H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKXFAJNYIKDTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(F)(F)F)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methoxy-4-(trifluoromethyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]biphenyl-4-sulfonamide](/img/structure/B2798338.png)

![6-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2798339.png)

![1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2798341.png)

![[(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2798343.png)

![1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2798348.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2798356.png)

![5-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2798357.png)